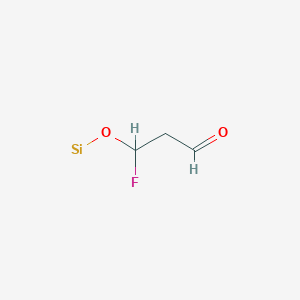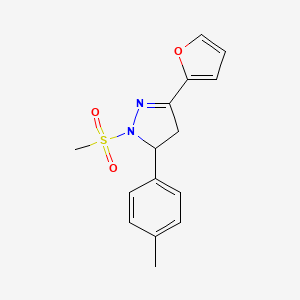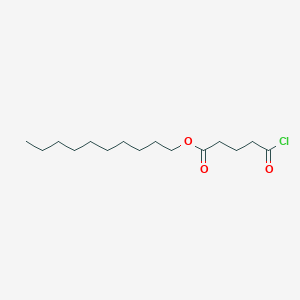![molecular formula C16H14O2S B14207817 1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one CAS No. 918340-97-3](/img/structure/B14207817.png)
1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one is an organic compound characterized by its unique structure, which includes a benzenesulfinyl group attached to an ethenyl chain, further connected to a phenyl ring and an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one typically involves the following steps:
Formation of the Benzenesulfinyl Intermediate: This step involves the sulfoxidation of benzene to form benzenesulfinyl chloride.
Ethenylation: The benzenesulfinyl chloride is then reacted with an ethenylating agent under controlled conditions to form the benzenesulfinyl ethenyl intermediate.
Coupling with Phenyl Ethanone: The final step involves coupling the benzenesulfinyl ethenyl intermediate with phenyl ethanone under catalytic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfoxidation and ethenylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor for specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one involves its interaction with molecular targets through its sulfoxide and phenyl groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby altering their function.
Comparación Con Compuestos Similares
1-{4-[2-(Benzenesulfonyl)ethenyl]phenyl}ethan-1-one: Similar structure but with a sulfone group instead of a sulfoxide.
1-{4-[2-(Benzylthio)ethenyl]phenyl}ethan-1-one: Contains a benzylthio group instead of a benzenesulfinyl group.
Uniqueness: 1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one is unique due to its sulfoxide group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfone and sulfide analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
918340-97-3 |
|---|---|
Fórmula molecular |
C16H14O2S |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
1-[4-[2-(benzenesulfinyl)ethenyl]phenyl]ethanone |
InChI |
InChI=1S/C16H14O2S/c1-13(17)15-9-7-14(8-10-15)11-12-19(18)16-5-3-2-4-6-16/h2-12H,1H3 |
Clave InChI |
DKJKCENEQSTEGK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C=CS(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1-benzothiophene](/img/structure/B14207739.png)
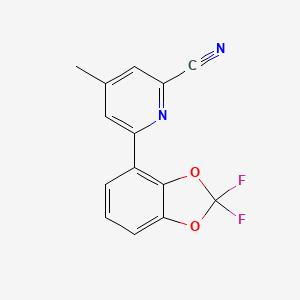
![1-Bromo-2-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14207757.png)
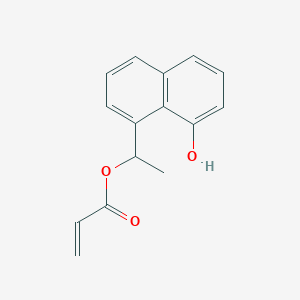
![Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207770.png)
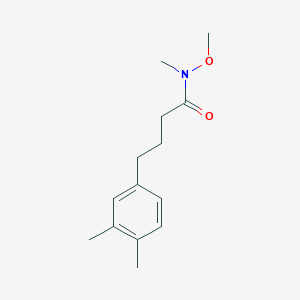
![2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide](/img/structure/B14207780.png)
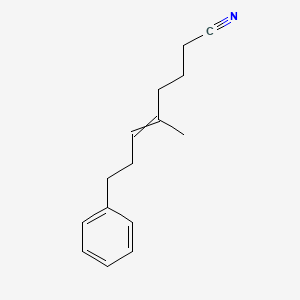
![N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine](/img/structure/B14207794.png)
![4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine](/img/structure/B14207797.png)
